

N-(2-acetamido)-2-aminoethanesulfonic acid pKa and buffering range.

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Compound of Interest

Compound Name: *N*-(2-acetamido)-2-aminoethanesulfonic acid

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An In-depth Technical Guide to **N-(2-acetamido)-2-aminoethanesulfonic acid** (ACES): pKa and Buffering Range

For Researchers, Scientists, and Drug Development Professionals

N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic buffer first described by Norman Good and his colleagues. It is a member of the ethanesulfonic acid buffers, which are widely utilized in biochemical and biological research. The utility of ACES in applications such as cell culture and protein extractions stems from its pKa value, which is near physiological pH, and its minimal interaction with biological molecules.^[1] This guide provides a detailed overview of the pKa and effective buffering range of ACES, the experimental determination of these properties, and the fundamental principles governing its function as a buffer.

Quantitative Data Summary

The physicochemical properties of ACES, specifically its acid dissociation constant (pKa) and corresponding buffering range, are critical for its application in experimental biology. These values are summarized in the table below.

Parameter	Value	Conditions
pKa	6.9	at 20°C[2]
pKa	6.78	Not specified
Effective Buffering Range	pH 6.1 - 7.5	

Experimental Protocol: pKa Determination by pH-Metric Titration

The pKa of a buffer like ACES is empirically determined using a pH-metric titration method. This procedure involves the gradual neutralization of the acidic form of the buffer with a strong base while monitoring the pH of the solution.

Objective: To determine the pKa of **N-(2-acetamido)-2-aminoethanesulfonic acid**.

Materials:

- **N-(2-acetamido)-2-aminoethanesulfonic acid (ACES)**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

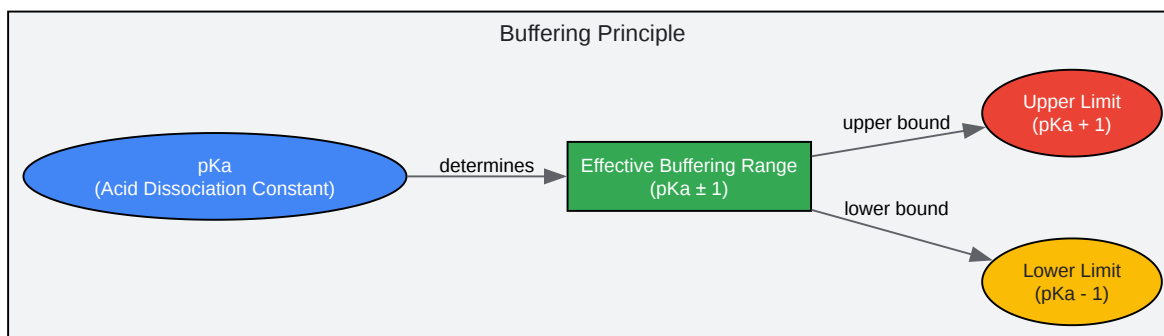
Procedure:

- **Preparation of ACES Solution:** Accurately weigh a known amount of ACES and dissolve it in a specific volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

- **Titration Setup:** Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged. Position the burette filled with the standardized NaOH solution over the beaker.
- **Initial pH Measurement:** Record the initial pH of the ACES solution.
- **Titration:** Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.
- **Data Collection:** Continue the titration past the equivalence point, which is characterized by a rapid change in pH.
- **Data Analysis:**
 - Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
 - Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$ vs. V).
 - The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.
 - The pKa is the pH of the solution at the half-equivalence point.^{[3][4]} At this point, the concentrations of the acidic and basic forms of the buffer are equal, as described by the Henderson-Hasselbalch equation.^{[4][5]}

Fundamental Principles and Visualizations

The effectiveness of a buffer is directly related to its pKa. A buffer is most effective at resisting changes in pH when the pH of the solution is equal to its pKa. The useful buffering range is generally considered to be within one pH unit on either side of the pKa.^{[6][7][8][9]}



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Caption: Relationship between pKa and the effective buffering range.

The diagram above illustrates the fundamental relationship where the pKa value of a buffer, such as ACES, is the central determinant of its effective buffering range. This range, approximately $pK_a \pm 1$, defines the pH spectrum within which the buffer can effectively neutralize added acid or base, thus maintaining a stable pH environment.[6][7][8]

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